Cas no 16422-05-2 (H-Gly-Ala-Gly-OH)

H-Gly-Ala-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid
- 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid
- Glycine,glycyl-L-alanyl-
- GLYCYL-L-ALANYL-GLYCINE
- H-Gly-Ala-Gly-OH
- H-Gly-β-Ala-Gly-OH
- Glycylalanylglycine
- Glycyl-L-alanylglycine
- Gly-L-Ala-Gly
- Gly-L-AlaGly-OH
- L-glycyl-L-alanyl-L-glycine
- Gly-Ala-Gly-OH·HCl≥ 95% (HPLC)
- Glycyl-L-alanyl-glycine hydrochloride
- SCHEMBL11656504
- CHEBI:163420
- DTXSID30427403
- Gly-Ala-Gly
- 16422-05-2
- MFCD00083689
- AKOS022181526
- CS-0653232
- Glycyl-alanyl-glycine
- UGVQELHRNUDMAA-BYPYZUCNSA-N
- 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate
- HY-P4230
- 2-[(2S)-2-(2-aminoacetamido)propanamido]acetic acid
- 3,6-Diazaoctanoic acid, 8-amino-5-methyl-4,7-dioxo-
- DA-53976
-
- MDL: MFCD00083689
- Inchi: InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1
- InChI Key: UGVQELHRNUDMAA-BYPYZUCNSA-N
- SMILES: C[C@H](NC(CN)=O)C(NCC(O)=O)=O
Computed Properties
- Exact Mass: 203.09100
- Monoisotopic Mass: 203.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: -4.3
Experimental Properties
- Density: 1.314
- Boiling Point: 604.6°C at 760 mmHg
- Flash Point: 319.5°C
- Refractive Index: 1.517
- PSA: 121.52000
- LogP: -0.86730
H-Gly-Ala-Gly-OH Security Information
- Storage Condition:-15°C
H-Gly-Ala-Gly-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-Gly-Ala-Gly-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB477300-1 g |
H-Gly-Ala-Gly-OH; . |
16422-05-2 | 1g |
€491.50 | 2022-05-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285933A-5 g |
H-Gly-Ala-Gly-OH, |
16422-05-2 | 5g |
¥12,786.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285933-1g |
H-Gly-Ala-Gly-OH, |
16422-05-2 | 1g |
¥3219.00 | 2023-09-05 | ||
abcr | AB477300-1g |
H-Gly-Ala-Gly-OH; . |
16422-05-2 | 1g |
€491.50 | 2024-08-03 | ||
Ambeed | A132756-1g |
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid |
16422-05-2 | 95+% | 1g |
$262.0 | 2024-04-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285933A-5g |
H-Gly-Ala-Gly-OH, |
16422-05-2 | 5g |
¥12786.00 | 2023-09-05 | ||
TRC | G642205-100mg |
H-Gly-Ala-Gly-OH |
16422-05-2 | 100mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB477300-5g |
H-Gly-Ala-Gly-OH; . |
16422-05-2 | 5g |
€1819.00 | 2024-08-03 | ||
A2B Chem LLC | AE82581-250mg |
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid |
16422-05-2 | ≥ 95 % (HPLC) | 250mg |
$435.00 | 2024-04-20 | |
A2B Chem LLC | AE82581-100mg |
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid |
16422-05-2 | ≥ 95 % (HPLC) | 100mg |
$268.00 | 2024-04-20 |
H-Gly-Ala-Gly-OH Related Literature
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David DiGuiseppi,Lavenia Thursch,Nicolas J. Alvarez,Reinhard Schweitzer-Stenner Soft Matter 2019 15 3418
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2. Peptide cyclisations: the use of bis-o-phenylene pyrophosphiteA. W. Miller,P. W. G. Smith J. Chem. Soc. C 1967 2140
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3. Thermodynamic properties of peptide solutions. Part 6.—The amino acid side-chain contributions to the partial molar volumes and heat capacities of some tripeptides in aqueous solutionJulia F. Reading,Gavin R. Hedwig J. Chem. Soc. Faraday Trans. 1990 86 3117
Additional information on H-Gly-Ala-Gly-OH
H-Gly-Ala-Gly-OH (CAS No. 16422-05-2): A Comprehensive Guide to the Tripeptide's Properties and Applications
The H-Gly-Ala-Gly-OH tripeptide, with CAS number 16422-05-2, represents an important building block in peptide chemistry and biomedical research. This Gly-Ala-Gly sequence has garnered significant attention from researchers studying protein folding, drug delivery systems, and bioactive peptide design. As interest in custom peptide synthesis grows across pharmaceutical and cosmetic industries, understanding this compound's unique characteristics becomes increasingly valuable.
Structurally, H-Gly-Ala-Gly-OH consists of three amino acids: two glycine residues flanking a central alanine. This simple yet elegant arrangement creates interesting physicochemical properties that researchers exploit in various applications. The molecular weight of 217.21 g/mol and amphipathic nature make it particularly useful in studies of peptide self-assembly and biomaterial design. Recent publications highlight its role in developing peptide-based hydrogels, a hot topic in tissue engineering research.
In pharmaceutical applications, the Gly-Ala-Gly sequence serves as an important model for studying enzymatic cleavage patterns and drug metabolism. Many researchers investigating prodrug strategies utilize this tripeptide as a reference compound due to its predictable behavior under physiological conditions. The compound's stability profile makes it valuable for peptide drug formulation studies, particularly in oral delivery systems where peptide degradation remains a major challenge.
The cosmetic industry has shown growing interest in H-Gly-Ala-Gly-OH as part of anti-aging formulations. Its small size allows for better skin penetration compared to larger peptides, while the amino acid composition provides mild moisturizing effects. Several recent patents describe its use in cosmeceutical preparations, often combined with other bioactive compounds to enhance skin barrier function.
From a research perspective, CAS 16422-05-2 serves as an excellent standard for mass spectrometry calibration in proteomics studies. Its fragmentation pattern is well-characterized, making it useful for method development in peptide analysis techniques. The compound's solubility in aqueous solutions (approximately 50 mg/mL in water at 25°C) and stability across a wide pH range contribute to its versatility in laboratory applications.
Manufacturers of custom peptide synthesis services often highlight H-Gly-Ala-Gly-OH as an example of their capabilities in producing short, high-purity sequences. The compound's relatively simple structure allows for cost-effective production via solid-phase peptide synthesis (SPPS), making it accessible for various research applications. Quality control typically involves HPLC analysis with purity standards exceeding 95%, meeting the requirements of most biomedical studies.
Recent advancements in peptide-based therapeutics have renewed interest in fundamental tripeptides like Gly-Ala-Gly. Researchers are exploring its potential as a component of drug delivery systems, particularly for targeting specific tissues or cellular compartments. The compound's biocompatibility and low toxicity profile make it attractive for these emerging applications in nanomedicine.
In the field of sports nutrition, some studies suggest that certain tripeptides may influence muscle protein synthesis more effectively than free amino acids. While H-Gly-Ala-Gly-OH hasn't been extensively studied for this purpose, its structural similarity to bioactive peptides has prompted preliminary investigations into potential ergogenic effects.
The analytical chemistry community values CAS 16422-05-2 as a reference material for method validation. Its well-defined properties make it ideal for testing new chromatographic techniques or mass spectrometry approaches. Many laboratories include this tripeptide in their standard operating procedures when establishing protocols for peptide characterization.
Looking toward future applications, researchers are investigating H-Gly-Ala-Gly-OH as a potential building block for smart biomaterials. Its ability to form ordered structures under specific conditions could lead to applications in controlled release systems or as scaffolds for tissue engineering. The compound's compatibility with various conjugation chemistry approaches further expands its potential utility in advanced material science.
For researchers sourcing this compound, it's important to verify the CAS number 16422-05-2 and request comprehensive analytical data. Reputable suppliers should provide certificates of analysis including HPLC chromatograms, mass spectrometry confirmation, and amino acid analysis results. Proper storage conditions (typically -20°C in dry form) help maintain the peptide's stability over extended periods.
The growing demand for research-grade peptides has made compounds like H-Gly-Ala-Gly-OH more accessible to academic and industrial researchers alike. As peptide therapeutics continue gaining FDA approvals, fundamental understanding of tripeptide behavior becomes increasingly valuable for drug development pipelines across multiple therapeutic areas.
In conclusion, H-Gly-Ala-Gly-OH (CAS 16422-05-2) represents more than just a simple tripeptide—it serves as a versatile tool across multiple scientific disciplines. From basic research to potential therapeutic applications, this compound continues to provide valuable insights into peptide behavior while finding new applications in emerging technologies. Its combination of structural simplicity and functional versatility ensures its ongoing relevance in peptide science and related fields.
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